molecular formula C17H25N3O B5709916 N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide

Cat. No. B5709916
M. Wt: 287.4 g/mol
InChI Key: ZYNIYGJXBYSUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide, also known as L-745,870, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide exerts its pharmacological effects by selectively blocking dopamine D4 receptors, which are predominantly expressed in the prefrontal cortex and limbic system. This leads to the modulation of dopaminergic neurotransmission, which is involved in the regulation of various cognitive and emotional processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of dopaminergic neurons in various brain regions, leading to the regulation of various cognitive and emotional processes. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide is its selectivity for dopamine D4 receptors, which allows for the study of the specific role of these receptors in various neurological disorders. However, one of the limitations of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide. One potential direction is the investigation of its potential therapeutic applications in other neurological disorders such as depression and anxiety. Another potential direction is the development of more selective dopamine D4 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Furthermore, the study of the interaction between this compound and other neurotransmitter systems may provide insights into the complex regulation of cognitive and emotional processes in the brain.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-(4-methyl-1-piperazinyl)propanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-1-piperazinyl)propanamide has been studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block dopamine D4 receptors, which are involved in the regulation of behavior, cognition, and emotion.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-9-11-20(12-10-19)8-7-17(21)18-16-6-5-14-3-2-4-15(14)13-16/h5-6,13H,2-4,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNIYGJXBYSUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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